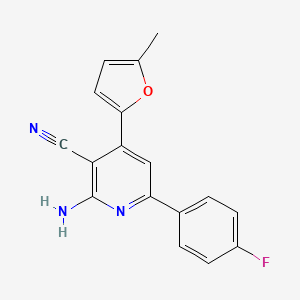![molecular formula C15H18FNO3 B15025276 (1-{2-[(4-Fluorophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B15025276.png)
(1-{2-[(4-Fluorophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-{[(4-Fluorophenyl)carbamoyl]methyl}cyclopentyl)acetic acid is an organic compound characterized by the presence of a fluorophenyl group, a carbamoyl group, and a cyclopentyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[(4-Fluorophenyl)carbamoyl]methyl}cyclopentyl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbamoyl Intermediate:
Cyclopentyl Ring Formation: The intermediate is then subjected to cyclization reactions to form the cyclopentyl ring.
Acetic Acid Addition: Finally, the acetic acid moiety is introduced through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-{[(4-Fluorophenyl)carbamoyl]methyl}cyclopentyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-(1-{[(4-Fluorophenyl)carbamoyl]methyl}cyclopentyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 2-(1-{[(4-Fluorophenyl)carbamoyl]methyl}cyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with enzymes or receptors, modulating their activity. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their function. The cyclopentyl ring provides structural stability and influences the compound’s overall conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-{[(4-Chlorophenyl)carbamoyl]methyl}cyclopentyl)acetic acid
- 2-(1-{[(4-Bromophenyl)carbamoyl]methyl}cyclopentyl)acetic acid
- 2-(1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentyl)acetic acid
Uniqueness
2-(1-{[(4-Fluorophenyl)carbamoyl]methyl}cyclopentyl)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interactions. The fluorine atom can enhance the compound’s stability and bioavailability compared to its chlorinated, brominated, or methylated analogs.
Propriétés
Formule moléculaire |
C15H18FNO3 |
|---|---|
Poids moléculaire |
279.31 g/mol |
Nom IUPAC |
2-[1-[2-(4-fluoroanilino)-2-oxoethyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C15H18FNO3/c16-11-3-5-12(6-4-11)17-13(18)9-15(10-14(19)20)7-1-2-8-15/h3-6H,1-2,7-10H2,(H,17,18)(H,19,20) |
Clé InChI |
PPGZYGQNBKZRDO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CC(=O)NC2=CC=C(C=C2)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(4-Tert-butylphenoxy)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15025194.png)

![Ethyl 2-{[8-(tert-butyl)-5-oxo-4-phenyl-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate](/img/structure/B15025207.png)
![Methyl 4-{3,9-dioxo-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B15025215.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B15025233.png)

![4-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]but-2-yn-1-yl 4-bromobenzoate](/img/structure/B15025238.png)
![7-Bromo-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15025250.png)
![2-(4-ethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B15025251.png)
![(2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B15025254.png)
![3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine](/img/structure/B15025269.png)
![ethyl 4-({2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)benzoate](/img/structure/B15025270.png)
![N-(4-methoxyphenyl)-2-[3-(phenylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B15025273.png)
![(2E)-2-cyano-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B15025274.png)
